SHR0302

化学反应分析

伊伐司替尼会发生各种类型的化学反应,包括:

氧化和还原: 这些反应对于改变化合物的氧化态至关重要。

取代: 这些反应中常用的试剂和条件包括卤化剂和亲核试剂。

主要产物: 从这些反应中形成的主要产物取决于所使用的具体试剂和条件.

科学研究应用

伊伐司替尼在科学研究中有着广泛的应用:

化学: 它被用作研究JAK1选择性抑制的模型化合物。

生物学: 它有助于了解JAK1在各种生物过程中的作用。

作用机制

伊伐司替尼通过选择性抑制JAK1发挥作用,JAK1是Janus激酶-信号转导和转录激活因子(JAK-STAT)途径中的关键酶。该途径对于将信号从细胞膜受体转导到细胞核至关重要,从而导致各种细胞因子和生长因子的转录。通过抑制JAK1,伊伐司替尼有助于预防导致自身免疫性炎症性疾病的免疫失调 .

相似化合物的比较

伊伐司替尼与其他JAK抑制剂如乌帕替尼和菲戈替尼进行比较。它具有与乌帕替尼相似的选择性特征,但比菲戈替尼更具选择性。这种选择性降低了引起JAK2相关血液学毒性的可能性,使伊伐司替尼成为一种潜在更安全的选择 .

类似化合物列表:

- 乌帕替尼

- 菲戈替尼

- 瑞替尼

- 德戈替尼

- 鲁索替尼

准备方法

伊伐司替尼的合成路线和反应条件涉及多个步骤关于工业生产方法的具体细节在公共领域中不易获得,但通常涉及在受控条件下的多步有机合成 .

生物活性

SHR0302 is a selective Janus kinase (JAK) 1 inhibitor that has garnered attention for its potential therapeutic applications in various autoimmune diseases, particularly rheumatoid arthritis (RA) and acute graft-versus-host disease (aGVHD). This article synthesizes findings from multiple studies to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, efficacy in clinical trials, and relevant case studies.

This compound exerts its biological effects primarily through the inhibition of JAK1, a key mediator in the signaling pathways of various cytokines involved in immune responses. The compound has been shown to:

- Inhibit T Cell Activation : this compound reduces the activation of T cells, which is crucial in conditions like aGVHD where T cell proliferation can lead to tissue damage. It modulates the differentiation of helper T (Th) cells by decreasing Th1 cells while increasing regulatory T (Treg) cells .

- Reduce Cytokine Production : The compound diminishes the secretion of pro-inflammatory cytokines such as interleukin (IL)-6, interferon γ (IFN-γ), and tumor necrosis factor α (TNF-α), disrupting inflammatory signaling pathways .

- Block Chemokine Receptor Expression : this compound lowers the expression of chemokine receptor CXCR3 on donor T cells, thereby inhibiting their migration and activation in target tissues .

Rheumatoid Arthritis

In recent phase 3 clinical trials, this compound demonstrated significant efficacy in patients with moderate to severe RA who had inadequate responses to conventional therapies. Key findings include:

- ACR20 Response Rates : At week 24, patients receiving 4 mg and 8 mg doses of this compound exhibited ACR20 response rates of 70.4% and 75.1%, respectively, compared to 40.4% in the placebo group (p < 0.0001) .

- Disease Activity Score Improvements : Significant reductions were observed in Disease Activity Score-28 for Rheumatoid Arthritis with CRP (DAS28-CRP), Health Assessment Questionnaire-Disability Index (HAQ-DI), and quality of life measures such as the SF-36 .

Acute Graft-Versus-Host Disease

In aGVHD models, this compound not only prevented but also reversed symptoms associated with the condition:

- Survival Rates : In mouse models, 40% of mice treated with this compound showed no symptoms of aGVHD after 30 days post bone marrow transplantation, compared to 0% in control groups .

- Cytokine Suppression : The treatment significantly reduced levels of inflammatory cytokines and improved overall survival rates and progression-free survival for affected mice .

Data Tables

The following tables summarize key findings from clinical trials involving this compound:

| Study | Condition | Dose | ACR20 Response Rate (%) | DAS28-CRP Improvement | Completion Rate (%) |

|---|---|---|---|---|---|

| Phase 3 | RA | 4 mg | 70.4 | Significant | 92.6 |

| Phase 3 | RA | 8 mg | 75.1 | Significant | 87.6 |

| Phase II | RA | 2 mg | 56.5 | Notable | N/A |

| Phase II | RA | 4 mg | 67.5 | Notable | N/A |

| Phase II | RA | 8 mg | 77.8 | Notable | N/A |

Case Studies

A notable case study involved a cohort of patients with steroid-naive chronic graft-versus-host disease (cGVHD) treated with this compound:

属性

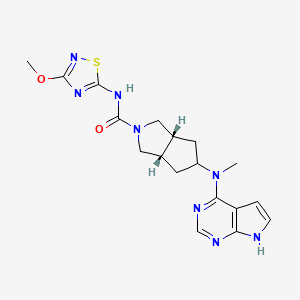

IUPAC Name |

(3aS,6aR)-N-(3-methoxy-1,2,4-thiadiazol-5-yl)-5-[methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino]-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrole-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22N8O2S/c1-25(15-13-3-4-19-14(13)20-9-21-15)12-5-10-7-26(8-11(10)6-12)18(27)23-17-22-16(28-2)24-29-17/h3-4,9-12H,5-8H2,1-2H3,(H,19,20,21)(H,22,23,24,27)/t10-,11+,12? | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DNBCBAXDWNDRNO-FOSCPWQOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C1CC2CN(CC2C1)C(=O)NC3=NC(=NS3)OC)C4=NC=NC5=C4C=CN5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C1C[C@@H]2CN(C[C@@H]2C1)C(=O)NC3=NC(=NS3)OC)C4=NC=NC5=C4C=CN5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22N8O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

414.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1445987-21-2 | |

| Record name | Ivarmacitinib [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1445987212 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | IVARMACITINIB | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K6K4B9Z5TV | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。